molecular formula C21H18N4OS B12055779 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B12055779
M. Wt: 374.5 g/mol
InChI Key: PXTZZPAGFLCHEM-LPYMAVHISA-N
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Description

2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a naphthylmethylene group through a thioether and aceto-hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable reagents.

    Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The aceto-hydrazide group is introduced by reacting the thioether intermediate with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 1-naphthaldehyde to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Compounds with benzimidazole and hydrazide moieties are often investigated for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Possible applications in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in catalysis, it might act as a ligand to stabilize transition states.

Comparison with Similar Compounds

Similar Compounds

    2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the naphthylmethylene group.

    N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE: Lacks the benzimidazole and thioether groups.

Uniqueness

The unique combination of benzimidazole, thioether, and naphthylmethylene groups in 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H18N4OS/c1-25-19-12-5-4-11-18(19)23-21(25)27-14-20(26)24-22-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-13H,14H2,1H3,(H,24,26)/b22-13+

InChI Key

PXTZZPAGFLCHEM-LPYMAVHISA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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